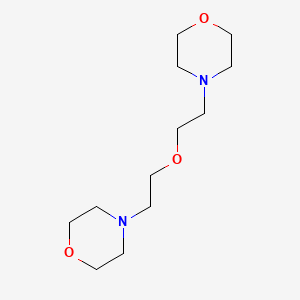
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Cat. No. B1329553
Key on ui cas rn:
6425-39-4
M. Wt: 244.33 g/mol
InChI Key: ZMSQJSMSLXVTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07405327B2
Procedure details


The pressure was set to a constant 16 bar absolute, the fresh gas flow was set to a constant 300 standard l/h of hydrogen and the circulating gas was set to a constant approx. 300 pressure liters/(lcat·h). Ammonia and diethylene glycol were vaporized separately and preheated diethylene glycol was then introduced into the hot circulating gas stream, after which hot ammonia was fed into the reactor via a pressurized gas pump. The laden circulating gas stream was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.30 lalcohol/lcat·h, a molar ratio of ammonia/alcohol of 3:1 and an amount of fresh gas/H2 of 300 standard liters/lcat·h. 90% of the alcohol was reacted in the reaction end a selectivity of 50% based on the diol used was achieved. The product was condensed in a pressure gas separator and collected for purification by distillation.



[Compound]
Name
ammonia alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Identifiers


|
REACTION_CXSMILES
|
[H][H].[NH3:3].[CH2:4](O)[CH2:5][O:6][CH2:7][CH2:8]O>>[O:6]1[CH2:5][CH2:4][N:3]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][N:3]2[CH2:4][CH2:5][O:6][CH2:7][CH2:8]2)[CH2:8][CH2:7]1
|
Inputs


Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
[Compound]
|
Name
|
ammonia alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
300
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then introduced into the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed in a pressure gas separator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
collected for purification by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCN(CC1)CCOCCN1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
